![molecular formula C23H25N3O5S2 B2763345 Methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865197-25-7](/img/structure/B2763345.png)
Methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C23H25N3O5S2 and its molecular weight is 487.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related benzothiazole derivatives has been a subject of interest due to their potential biological activities. For instance, Patel and Agravat (2007) detailed the synthesis of 2-amino substituted benzothiazoles, exploring their antibacterial and antifungal properties through chemical analysis and spectral data. Such research underscores the versatility of these compounds in synthesizing new chemical entities with potential antimicrobial activities (Patel & Agravat, 2007).
Biological Activities
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of benzothiazole derivatives. For example, Patel and Agravat (2009) synthesized pyridine derivatives showing significant antibacterial activity, which highlights the therapeutic potential of such compounds in addressing microbial infections (Patel & Agravat, 2009). Additionally, Mokhtari and Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities, revealing effectiveness against fungi, indicating a promising avenue for developing new antifungal agents (Mokhtari & Pourabdollah, 2013).
Antitumor and Antiviral Activities
Explorations into the antitumor and antiviral potentials of these compounds have also been significant. Chua et al. (1999) focused on 2-(4-aminophenyl)benzothiazoles, noting their selective antitumor activity against various cancer cell lines, suggesting a potentially novel mechanism of action that may involve drug uptake and metabolism (Chua et al., 1999).
properties
IUPAC Name |
methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-16-6-11-19-20(14-16)32-23(26(19)15-21(27)31-2)24-22(28)17-7-9-18(10-8-17)33(29,30)25-12-4-3-5-13-25/h6-11,14H,3-5,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAPNCYHRKFIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
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